molecular formula C8H4BrIO4 B3240203 5-Bromo-2-iodoisophthalic acid CAS No. 1428236-21-8

5-Bromo-2-iodoisophthalic acid

Cat. No. B3240203
CAS RN: 1428236-21-8
M. Wt: 370.92 g/mol
InChI Key: AXKNIHOOTXODNH-UHFFFAOYSA-N
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Description

5-Bromo-2-iodoisophthalic acid is a chemical compound with the CAS number 1428236-21-8 . It is used as a reactant for the preparation of various coordination polymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a solid appearance and a melting point between 159 - 163 °C . Its molecular weight is 326.91 .

Mechanism of Action

5-Bromo-2-iodoisophthalic acid has been shown to inhibit the activity of histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to the condensation of chromatin and the repression of gene transcription. Inhibition of HDAC by this compound leads to the accumulation of acetylated histones, which results in the activation of gene transcription.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound-based polymers have been shown to have excellent biocompatibility, which makes them ideal for biomedical applications. This compound has also been shown to have anti-inflammatory and anti-cancer properties. This compound-based compounds have been shown to induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Advantages and Limitations for Lab Experiments

5-Bromo-2-iodoisophthalic acid has several advantages for lab experiments. It is a versatile compound that can be used as a building block for the synthesis of various organic molecules. This compound-based polymers have excellent biocompatibility, making them ideal for biomedical applications. However, this compound has some limitations for lab experiments. The synthesis of this compound is relatively complex, and the yield is not very high. Moreover, this compound is relatively expensive, which limits its widespread use in research.

Future Directions

There are several future directions for the research on 5-Bromo-2-iodoisophthalic acid. One of the potential applications of this compound is in the field of drug delivery. This compound-based polymers can be used to deliver drugs to specific cells or tissues, which can improve the efficacy and reduce the side effects of drugs. Another potential application of this compound is in the field of tissue engineering. This compound-based polymers can be used to create scaffolds for tissue regeneration, which can improve the healing process of damaged tissues. Additionally, this compound-based compounds can be further developed for cancer therapy, as they have shown promising anti-cancer properties.
Conclusion:
In conclusion, this compound (this compound) is a versatile compound that has potential applications in various fields, including organic synthesis, material science, and biomedical research. This compound can be used as a building block for the synthesis of various organic molecules, and this compound-based polymers have excellent biocompatibility, making them ideal for biomedical applications. This compound has several biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. While this compound has some limitations for lab experiments, there are several future directions for the research on this compound, including drug delivery, tissue engineering, and cancer therapy.

Scientific Research Applications

5-Bromo-2-iodoisophthalic acid has been extensively used in various scientific research applications, including organic synthesis and material science. This compound can be used as a building block for the synthesis of various organic molecules, including polymers, dendrimers, and liquid crystals. This compound-based polymers have shown promising applications in drug delivery, tissue engineering, and biosensors.

Safety and Hazards

5-Bromo-2-iodoisophthalic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

properties

IUPAC Name

5-bromo-2-iodobenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIO4/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKNIHOOTXODNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)I)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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